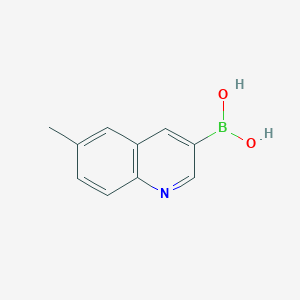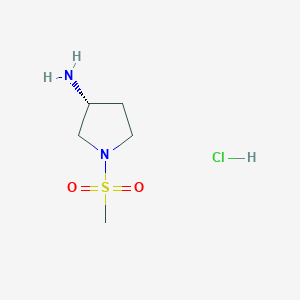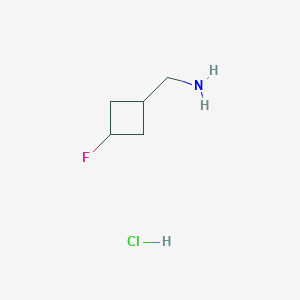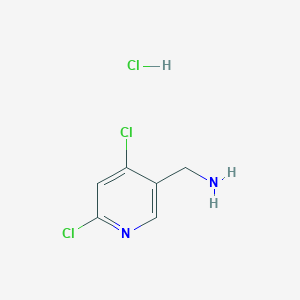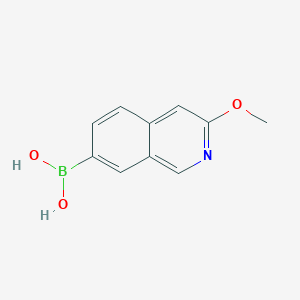![molecular formula C9H8N2O2 B1404110 Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate CAS No. 945840-73-3](/img/structure/B1404110.png)
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate
説明
“Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate” is a heterocyclic compound . It is a solid substance with the molecular formula C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate” consists of a pyrrolopyridine core with a methyl ester functional group . The exact structural details or conformational analysis are not available in the literature.
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate” is a solid substance . It has a molecular weight of 176.17 g/mol .
科学的研究の応用
Antiviral and Anticancer Applications
The structural similarity of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate to DNA bases like adenine and guanine makes it a key component in the design of antiviral and anticancer drugs. This compound is found in structures of substances that exhibit activities against diseases such as tuberculosis, bacterial infections, fungal infections, inflammation, and malaria .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of FGFR signaling pathways is crucial in the development of various types of tumors. Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate derivatives have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for cancer therapy. For instance, certain derivatives have demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis .
Coronary Vasodilation
Derivatives of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate have been reported to possess coronary vasodilating activity. This application is significant in the treatment of cardiovascular diseases, where controlling the dilation of blood vessels can be crucial for managing conditions like hypertension .
Diuretic Applications
The compound has been used as a scaffold for diuretic drugs, which are used in the treatment of hypertension. For example, cicletanine, which bears a similar structure, is not only a diuretic but also acts as a competitive histamine antagonist .
Histamine Antagonism
Due to its structural properties, Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate can serve as a competitive histamine antagonist. This is particularly useful in the development of drugs for treating allergies and related symptoms .
Enhancement of Drug Properties
Incorporating Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate into drug compounds can positively contribute to their solubility, polarity, lipophilicity, and hydrogen bonding capacity. These enhancements are beneficial for the pharmacokinetic properties of drugs, making them more effective and efficient in their action .
作用機序
Target of Action
Pyrrolopyrazine derivatives, which are structurally similar, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, potentially leading to their observed therapeutic effects .
Result of Action
Related compounds have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate . These factors could include temperature, pH, and the presence of other substances, among others.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
特性
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-6(2-4-10-7)3-5-11-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVIMPIFKLOXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



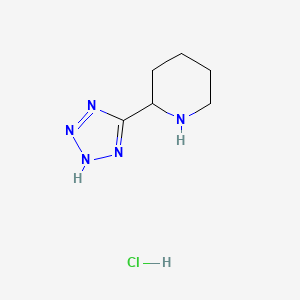
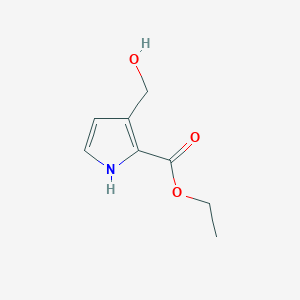
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
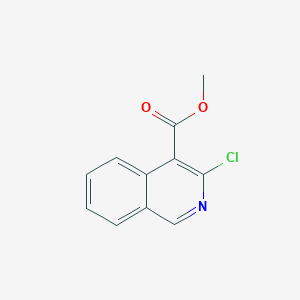
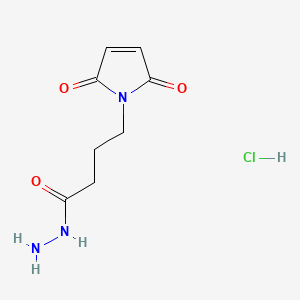
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
